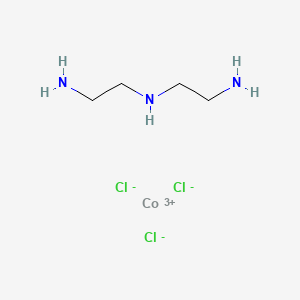
Trichlorodiethylenetriaminecobalt(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichlorodiethylenetriaminecobalt(III), also known as Trichlorodiethylenetriaminecobalt(III), is a useful research compound. Its molecular formula is C4H13Cl3CoN3 and its molecular weight is 268.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trichlorodiethylenetriaminecobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichlorodiethylenetriaminecobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
Anticancer Activity
Trichlorodiethylenetriaminecobalt(III) has been studied for its cytotoxic properties against cancer cells. Research indicates that cobalt(III) complexes can induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer) and others. The mechanism involves the disruption of cellular functions and the induction of oxidative stress, which leads to cell death .
Interaction with Proteins
Studies have shown that cobalt(III) complexes can interact with serum albumins (both human and bovine), affecting their conformation and functionality. This interaction is crucial for understanding drug delivery systems, as these proteins are significant carriers in the bloodstream . The binding affinity of these complexes can be modulated by their hydrophobicity, influencing their therapeutic efficacy.
Antimicrobial Properties
Trichlorodiethylenetriaminecobalt(III) exhibits notable antimicrobial activity against various pathogens. Its effectiveness has been demonstrated through in vitro studies against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Catalytic Applications
Cobalt(III) complexes are also recognized for their catalytic properties in organic synthesis. They can facilitate various reactions, including oxidation and reduction processes. For instance, they have been employed in the oxidation of alcohols to aldehydes or ketones, showcasing their utility in synthetic organic chemistry .
Material Science
In material science, trichlorodiethylenetriaminecobalt(III) has potential applications in developing new materials with specific electronic or magnetic properties. Its ability to form stable complexes allows for the incorporation into polymers or other matrices, enhancing material characteristics such as conductivity or magnetic responsiveness .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kumar et al. (2015) | Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 cells through apoptosis induction. |
| Riyasdeen et al. (2017) | Protein Interaction | Showed that cobalt(III) complexes alter serum albumin conformation, affecting drug delivery dynamics. |
| Dinesh et al. (2018) | Antimicrobial Activity | Reported effective inhibition of bacterial growth against multiple pathogens, indicating potential as an antimicrobial agent. |
特性
CAS番号 |
14215-59-9 |
|---|---|
分子式 |
C4H13Cl3CoN3 |
分子量 |
268.45 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+);trichloride |
InChI |
InChI=1S/C4H13N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h7H,1-6H2;3*1H;/q;;;;+3/p-3 |
InChIキー |
CSPVKXYEFDTFLW-UHFFFAOYSA-K |
SMILES |
C(CNCCN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
正規SMILES |
C(CNCCN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
同義語 |
trichlorodiethylenetriaminecobalt(III) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















